molecular formula C11H15NOS B13304217 3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]

3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]

Cat. No.: B13304217
M. Wt: 209.31 g/mol
InChI Key: FNNCTNCWRNZAHW-UHFFFAOYSA-N
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Description

3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] is a synthetic organic compound with the molecular formula C₁₁H₁₅NOS and a molecular weight of 209.31 g/mol . This compound is characterized by its unique spiro structure, which includes a cyclobutane ring fused to a thieno[3,2-c]pyridine moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-c]pyridine core.

    Spirocyclization: The cyclobutane ring is introduced through a spirocyclization reaction, often involving a cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Scientific Research Applications

3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine]
  • 3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-b]pyridine]
  • 3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-d]pyridine]

Uniqueness

The uniqueness of 3-Methoxy-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] lies in its specific spiro structure and the position of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

3'-methoxyspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclobutane]

InChI

InChI=1S/C11H15NOS/c1-13-8-6-11(7-8)9-3-5-14-10(9)2-4-12-11/h3,5,8,12H,2,4,6-7H2,1H3

InChI Key

FNNCTNCWRNZAHW-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)C3=C(CCN2)SC=C3

Origin of Product

United States

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